molecular formula C7H10ClN3O2 B8488574 2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione

Cat. No.: B8488574
M. Wt: 203.62 g/mol
InChI Key: SVALBOPDZQEZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C7H10ClN3O2/c8-3-1-2-4-11-7(13)10-6(12)5-9-11/h5H,1-4H2,(H,10,12,13)

InChI Key

SVALBOPDZQEZBO-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=O)NC1=O)CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobutylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorobutyl)-1,2,4-triazine-3,5-dione is unique due to its specific substitution pattern and the presence of the 4-chlorobutyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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